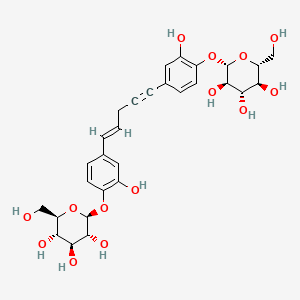
Hypoxoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxoside is a natural product found in Campynema lineare, Hypoxis, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Properties
Hypoxoside exhibits a range of pharmacological activities that have been documented in various studies. These include:
- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it beneficial for conditions characterized by inflammation .
- Anticancer Potential : this compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis in certain types of malignancies .
- Immunomodulation : Studies have reported that this compound can enhance immune function, particularly in patients with HIV/AIDS, by stabilizing CD4+ lymphocyte counts and decreasing viral load markers .
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
- Treatment of Prostate Hypertrophy : this compound is utilized in managing benign prostate hypertrophy due to its anti-inflammatory properties .
- Management of Diabetes : Its antidiabetic effects make it a candidate for treating diabetes-related complications .
- Skin Conditions : this compound is incorporated into topical formulations for treating skin ailments due to its anti-inflammatory and antioxidant properties .
- HIV/AIDS Management : Clinical studies have explored its use as an adjunct therapy in HIV treatment, showing potential benefits in immune function .
Case Studies and Clinical Trials
Several case studies and clinical trials have been conducted to evaluate the efficacy and safety of this compound:
- HIV/AIDS Study : Albrecht's study administered methanolic extracts of African potato to HIV patients over two years, reporting stabilized CD4+ counts and reduced serum p24 HIV antigen levels. This study highlighted the potential role of this compound in immunomodulation .
- Anti-cancer Research : Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .
- Drug Interaction Studies : Research on drug interactions revealed that this compound affects cytochrome P450-mediated metabolism, which could influence the pharmacokinetics of co-administered drugs. This aspect is crucial for understanding its safe use in conjunction with other medications .
Comparative Analysis of this compound Sources
The following table summarizes the concentrations and potential applications of this compound extracted from different species within the Hypoxis genus:
| Species | This compound Concentration (mg/g) | Notable Applications |
|---|---|---|
| Hypoxis hemerocallidea | 15 | Prostate hypertrophy, HIV management |
| Hypoxis rooperi | 20 | Antioxidant therapy |
| Hypoxis angustifolia | 10 | Anti-inflammatory treatments |
Propriétés
Formule moléculaire |
C29H34O14 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1 |
Clé InChI |
NKCXUXCXXINIMN-LITNSJRUSA-N |
SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonymes |
1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















